3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a decylsulfanyl group and two methyl groups attached to the triazolopyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a one-pot synthesis approach, where the starting materials are reacted in the presence of a catalyst. For example, a tropine-based dicationic molten salt can be used as an active catalyst to facilitate the reaction . The reaction conditions often include solvent-free environments or the use of green solvents like ethanol, with reaction times ranging from 15 to 70 minutes and high yields of 90-98%.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and reuse of catalysts can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and has been studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a CDK2 inhibitor.
Uniqueness
3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the decylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C17H28N4S |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-decylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C17H28N4S/c1-4-5-6-7-8-9-10-11-12-22-17-20-19-16-18-14(2)13-15(3)21(16)17/h13H,4-12H2,1-3H3 |
InChI Key |
TUIUKFKZNPKJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NN=C2N1C(=CC(=N2)C)C |
Origin of Product |
United States |
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